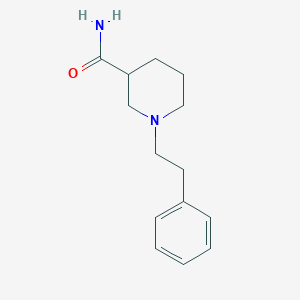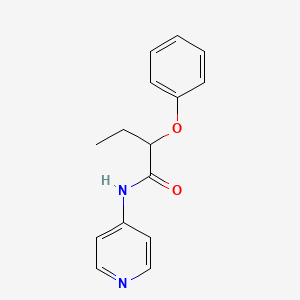
2-phenoxy-N-4-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-4-pyridinylbutanamide, also known as Flumioxazin, is a synthetic herbicide that belongs to the family of pyridine carboxylic acid compounds. It is widely used in agriculture to control the growth of weeds in various crops, including soybeans, cotton, corn, and vegetables. Flumioxazin is known for its long-lasting effects and its ability to control a broad spectrum of weeds.
Mécanisme D'action
2-phenoxy-N-4-pyridinylbutanamide works by inhibiting the synthesis of chlorophyll in plants, which leads to the death of the plant. It does this by binding to the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. 2-phenoxy-N-4-pyridinylbutanamide is a selective herbicide, meaning that it targets only plants and does not harm animals or humans.
Biochemical and Physiological Effects:
2-phenoxy-N-4-pyridinylbutanamide has been shown to have minimal impact on non-target organisms, including animals and microorganisms. However, it may have some impact on soil microorganisms, which could affect soil health and nutrient cycling. 2-phenoxy-N-4-pyridinylbutanamide is also relatively stable in soil, which means that it has a long-lasting impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenoxy-N-4-pyridinylbutanamide in lab experiments is its selectivity, which allows researchers to study the impact of herbicides on plants without affecting other organisms. 2-phenoxy-N-4-pyridinylbutanamide is also relatively easy to use and has a long-lasting effect, which makes it useful for studying the long-term impacts of herbicides on plant growth and development. However, one limitation of using 2-phenoxy-N-4-pyridinylbutanamide is its potential impact on soil microorganisms, which could affect the results of experiments that rely on healthy soil ecosystems.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-4-pyridinylbutanamide. One area of research is the development of new formulations that are more effective and have less impact on the environment. Another area of research is the study of 2-phenoxy-N-4-pyridinylbutanamide's impact on soil microorganisms and its potential to affect soil health. Additionally, researchers could study the long-term impacts of 2-phenoxy-N-4-pyridinylbutanamide on plant growth and development, as well as its potential to reduce greenhouse gas emissions by promoting conservation tillage practices.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-4-pyridinylbutanamide involves the reaction of 2-chloro-4,6-dinitrophenol with 4-pyridinylmethylamine to form 2-(4-pyridinylmethylamino)-4,6-dinitrophenol. This intermediate is then reacted with butyric anhydride to form 2-phenoxy-N-4-pyridinylbutanamide. The synthesis of 2-phenoxy-N-4-pyridinylbutanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
2-phenoxy-N-4-pyridinylbutanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. 2-phenoxy-N-4-pyridinylbutanamide has also been studied for its impact on soil microorganisms and its potential to affect soil health. In addition, 2-phenoxy-N-4-pyridinylbutanamide has been studied for its potential to reduce greenhouse gas emissions by reducing tillage and promoting conservation tillage practices.
Propriétés
IUPAC Name |
2-phenoxy-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(19-13-6-4-3-5-7-13)15(18)17-12-8-10-16-11-9-12/h3-11,14H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDQEQJZYTKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
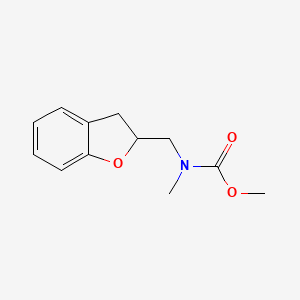
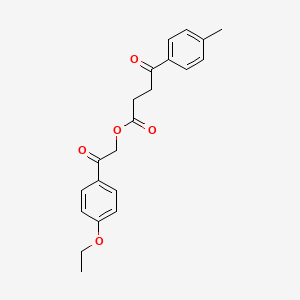
![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
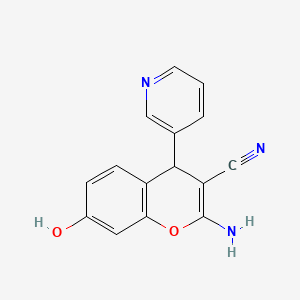
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
